9-Pohsa

描述

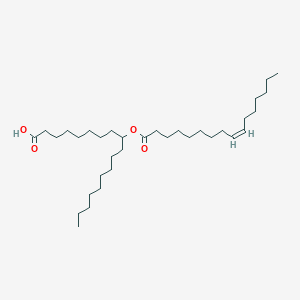

Structure

2D Structure

属性

IUPAC Name |

9-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXRHEIVUHPWLL-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214233 | |

| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1481636-43-4 | |

| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endogenous Lipid 9-POHSA: A Comprehensive Technical Overview of its Anti-Diabetic and Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 9-POHSA (9-palmitoleoyl-hydroxystearic acid), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) with significant therapeutic potential. We delve into its chemical identity, its well-documented anti-diabetic and anti-inflammatory effects, and the underlying molecular mechanisms. This document summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and visualizes its primary signaling pathway.

Chemical Identity

The full chemical name for this compound is 9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid .[1][2][3] It is a member of the FAHFA class of lipids, which are increasingly recognized for their roles in metabolic regulation.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid | |

| CAS Number | 1481636-43-4 | |

| Molecular Formula | C₃₄H₆₄O₄ | |

| Formula Weight | 536.9 g/mol | |

| Structure | Palmitoleic acid esterified to the 9-position of hydroxystearic acid |

Core Biological Activities: Anti-Diabetic and Anti-Inflammatory Effects

This compound has emerged as a potent bioactive lipid with significant beneficial effects on glucose homeostasis and inflammation. Its levels are correlated with insulin sensitivity and are found to be reduced in the serum and adipose tissue of insulin-resistant humans.

Anti-Diabetic Properties

Administration of this compound in animal models has been shown to improve glucose metabolism through multiple mechanisms:

-

Improved Glucose Tolerance: Acute and chronic administration of this compound lowers blood glucose and improves the ability to clear a glucose load.

-

Stimulation of Insulin Secretion: this compound directly enhances glucose-stimulated insulin secretion (GSIS) from pancreatic islets.

-

Stimulation of GLP-1 Secretion: It promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin release.

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory activity, particularly in the context of metabolic inflammation:

-

Reduced Adipose Tissue Inflammation: Chronic treatment with this compound reduces inflammation in the adipose tissue of diet-induced obese mice.

-

Suppression of Pro-inflammatory Cytokines: this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 induced by lipopolysaccharide (LPS). This effect is mediated, at least in part, by inhibiting the nuclear translocation of the NF-κB p65 subunit.

Table 2: Summary of Quantitative Effects of this compound in Preclinical Models

| Parameter | Model | Treatment Details | Key Finding | Reference |

| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | Chronic subcutaneous infusion (12 mg/kg/day) | Improved glucose tolerance compared to vehicle-treated HFD mice. | |

| Insulin Sensitivity | High-Fat Diet (HFD)-fed mice | Chronic subcutaneous infusion (12 mg/kg/day) | Improved insulin sensitivity compared to vehicle-treated HFD mice. | |

| IL-1β Gene Expression | RAW 264.7 macrophages | 2 µM and 10 µM this compound + 100 ng/mL LPS for 24h | Significant suppression of LPS-stimulated IL-1β gene expression. | |

| IL-6 Gene Expression | RAW 264.7 macrophages | 2 µM and 10 µM this compound + 100 ng/mL LPS for 24h | Significant suppression of LPS-stimulated IL-6 gene expression. | |

| TNF-α Expression | Clone9 rat hepatocytes | Pretreatment with this compound for 1h before LPS stimulation | Inhibited LPS-induced TNF-α expression. |

Signaling Pathway

The biological effects of this compound are primarily mediated through its interaction with the G-protein coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4).

-

GPR120 Activation: this compound acts as a ligand for GPR120.

-

Downstream Effects: Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake. In macrophages, GPR120 activation by this compound leads to the inhibition of the pro-inflammatory NF-κB signaling pathway. This dual action on metabolic and inflammatory pathways makes GPR120 a key target in the therapeutic potential of this compound.

Caption: this compound signaling through the GPR120 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vivo effects of this compound.

Preparation and Administration of this compound for In Vivo Studies

Objective: To prepare a stable formulation of this compound for administration to mice.

Materials:

-

This compound powder

-

Vehicle solution: 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Warming block or water bath

Procedure:

-

Prepare the vehicle solution by mixing the components in the specified ratios.

-

Weigh the required amount of this compound powder based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice in the treatment group.

-

Dissolve the this compound powder directly into the prepared vehicle.

-

Slightly warm the vehicle and vortex thoroughly to aid in complete dissolution.

-

Administer the solution to mice via oral gavage or subcutaneous injection, depending on the experimental design.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose clearance.

Procedure:

-

Fast mice overnight for 12-16 hours, with free access to water.

-

Administer this compound or vehicle control at the desired dose and route.

-

After a specified time post-treatment (e.g., 4 hours), obtain a baseline blood glucose reading (Time 0) from the tail vein using a glucometer.

-

Administer a glucose bolus (typically 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Plot the glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Intraperitoneal Insulin Tolerance Test (IPITT)

Objective: To measure whole-body insulin sensitivity.

Procedure:

-

Fast mice for 5-6 hours. A shorter fasting period is crucial to avoid hypoglycemia.

-

Obtain a baseline blood glucose reading (Time 0) from the tail vein.

-

Administer human insulin (typically 0.75 U/kg body weight for chow-fed mice or 1 U/kg for HFD-fed mice) via intraperitoneal (IP) injection.

-

Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

-

Data Analysis: Plot blood glucose levels over time. The rate of glucose disappearance is an indicator of insulin sensitivity.

Conclusion

This compound is a promising endogenous lipid with robust anti-diabetic and anti-inflammatory properties. Its mechanism of action through the GPR120 receptor provides a clear target for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the full potential of this compound and related FAHFAs in the treatment of metabolic diseases such as type 2 diabetes and metabolic syndrome. Further research is warranted to translate these preclinical findings into clinical applications.

References

9-Pohsa: A Deep Dive into its Mechanism of Action in Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

9-Palmitoleoyl-hydroxystearic acid (9-Pohsa) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in metabolic diseases. While research specifically on this compound is emerging, this document synthesizes the available data and extrapolates from the well-studied actions of closely related FAHFAs, particularly 9-palmitoyl-hydroxystearic acid (9-PAHSA), to present a cohesive model of its biological functions. This guide delves into its interaction with key cellular receptors, its impact on critical signaling pathways, and its potential as a therapeutic agent for conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

Introduction to this compound and the FAHFA Family

FAHFAs are a novel class of lipids first identified in the adipose tissue of mice with enhanced insulin sensitivity.[1] These molecules are esters formed from a fatty acid and a hydroxy fatty acid. This compound is specifically comprised of palmitoleic acid esterified to the 9th carbon of a hydroxystearic acid.[1][2][3] Levels of various FAHFAs, including POHSAs, are found to be altered in states of insulin resistance and are associated with improved glucose tolerance, making them a significant area of interest for metabolic disease research.[1]

Core Mechanism of Action: Receptor Activation and Signaling

The biological effects of this compound and other FAHFAs are primarily mediated through the activation of G protein-coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4) and GPR40 (FFAR1). These receptors are key sensors of fatty acids and play crucial roles in metabolism and inflammation.

GPR120 Activation and Anti-Inflammatory Effects

GPR120 is highly expressed in adipose tissue and macrophages. The activation of GPR120 by FAHFAs like 9-PAHSA has been shown to initiate a potent anti-inflammatory cascade. This is particularly relevant in the context of metabolic diseases, which are often characterized by chronic low-grade inflammation.

The primary anti-inflammatory mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Upon activation by a ligand such as this compound, GPR120 can sequester β-arrestin 2, which then interacts with and inhibits TAK1, a key upstream kinase in the NF-κB pathway. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

A study on Clone9 rat hepatocytes demonstrated that pretreatment with this compound inhibited the LPS-stimulated nuclear translocation of the p65 subunit of NF-κB and subsequent TNF-α expression.

GPR40 Activation and Metabolic Regulation

GPR40 is another important fatty acid receptor, particularly known for its role in pancreatic β-cells and enteroendocrine L-cells. Activation of GPR40 by FAHFAs like 9-PAHSA has been shown to potentiate glucose-stimulated insulin secretion (GSIS) and stimulate the release of glucagon-like peptide-1 (GLP-1).

However, a study investigating various FAHFA isomers found that while 9-PAHSA potentiated GSIS in MIN6 cells and human islets, this compound did not show this effect under the tested conditions. This suggests a degree of specificity among FAHFA isomers in their interaction with GPR40 and their subsequent effects on insulin secretion. It is possible that this compound may have a lower affinity for GPR40 or activate different downstream signaling pathways compared to 9-PAHSA.

Quantitative Data on this compound and Related FAHFAs

Direct quantitative data for this compound is limited. The following tables summarize available data for this compound and the more extensively studied 9-PAHSA to provide context for its potential potency and efficacy.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| Clone9 rat hepatocytes | LPS | Not specified (pretreatment) | Inhibition of p65 nuclear translocation and TNF-α expression |

Table 2: In Vitro Metabolic Effects of this compound and 9-PAHSA

| Assay | Cell Line | Compound | Concentration | Effect | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 cells, Human islets | This compound | Not specified | No potentiation of GSIS | |

| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 cells, Human islets | 9-PAHSA | Not specified | Potentiation of GSIS | |

| Insulin-Stimulated Glucose Transport | 3T3-L1 adipocytes | This compound | Not specified | No potentiation | |

| Insulin-Stimulated Glucose Transport | 3T3-L1 adipocytes | 9-PAHSA | Not specified | 20-60% potentiation |

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound's mechanism of action, based on standard methodologies used for other fatty acids and FAHFAs.

In Vitro Anti-Inflammatory Assay in Hepatocytes

Methodology:

-

Cell Culture: Clone9 rat hepatocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Fatty Acid Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO or ethanol. This stock is then complexed with fatty acid-free bovine serum albumin (BSA) in serum-free media to create the final working concentrations.

-

Treatment: Cells are seeded in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays). Once confluent, the cells are serum-starved for 12-24 hours. Following starvation, cells are pre-treated with this compound-BSA complex or a vehicle control (BSA in media) for 1 hour.

-

Inflammatory Challenge: After pre-treatment, lipopolysaccharide (LPS) is added to the media at a final concentration of 100 ng/mL to induce an inflammatory response. Cells are incubated for a further 24 hours.

-

Analysis:

-

Western Blot: Cell lysates are collected for Western blot analysis to determine the levels of total and phosphorylated p65, and IκBα to assess NF-κB pathway activation.

-

RT-qPCR: RNA is extracted and reverse transcribed to cDNA. Quantitative PCR is performed to measure the gene expression of pro-inflammatory cytokines such as Tnf-α and Il-6.

-

ELISA: The cell culture supernatant is collected to quantify the secretion of TNF-α and IL-6 proteins using enzyme-linked immunosorbent assay (ELISA) kits.

-

GPR120 Receptor Activation Assay

Methodology:

-

Cell Line: A stable cell line expressing GPR120, such as HEK293 or CHO cells, is used. These cells are often co-transfected with a reporter construct, such as a serum response element (SRE) or cyclic AMP response element (CRE) driving the expression of luciferase or a secreted alkaline phosphatase (SEAP).

-

Assay Principle: Upon binding of an agonist like this compound to GPR120, a G-protein signaling cascade is initiated (typically Gαq), leading to an increase in intracellular calcium and activation of downstream pathways that drive the expression of the reporter gene.

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

Cells are treated with varying concentrations of this compound. A known GPR120 agonist is used as a positive control.

-

After an incubation period (typically 16-24 hours), the activity of the reporter (e.g., luciferase) is measured using a luminometer.

-

The data is plotted as a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of this compound for GPR120 activation.

-

Conclusion and Future Directions

This compound is a promising bioactive lipid with therapeutic potential for metabolic diseases, primarily through its anti-inflammatory effects. The core mechanism of action appears to be the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB pathway. However, its effects on insulin secretion via GPR40 may differ from other FAHFAs, highlighting the need for isomer-specific research.

Future research should focus on:

-

Quantitative Characterization: Determining the binding affinity and EC₅₀/IC₅₀ values of this compound for GPR120 and GPR40.

-

In Vivo Studies: Conducting comprehensive animal studies to evaluate the efficacy of this compound in models of obesity, type 2 diabetes, and NAFLD.

-

Biosynthetic Pathways: Identifying the specific enzymes responsible for the synthesis and degradation of this compound to understand its endogenous regulation.

A deeper understanding of this compound's specific biological activities will be crucial for its potential development as a novel therapeutic for metabolic disorders.

References

- 1. This compound Reduces LPS-Stimulated TNF-α Expression in Rat Hepatocyte: The Involvement of NF-KB-p65 Subunit | Atlantis Press [atlantis-press.com]

- 2. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of 9-POHSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Palmitoleoyl-hydroxy stearic acid (9-POHSA) is an endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted the significant therapeutic potential of FAHFAs, with this compound demonstrating notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, its mechanism of action, and the experimental methodologies used to elucidate its biological functions.

Core Anti-Inflammatory Mechanism

The primary anti-inflammatory mechanism of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This compound has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory cytokines. Evidence suggests that this action is mediated, at least in part, through the activation of the G protein-coupled receptor 120 (GPR120).

Upon activation by ligands such as this compound, GPR120 is thought to initiate a signaling cascade that interferes with the canonical NF-κB pathway induced by inflammatory stimuli like lipopolysaccharide (LPS). This interference prevents the nuclear translocation of the p65 subunit of NF-κB, a key step in the activation of pro-inflammatory gene transcription.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro studies. The following tables summarize the key findings on the suppression of major pro-inflammatory cytokines.

Table 1: Effect of this compound on LPS-Induced Cytokine Gene Expression in RAW 264.7 Macrophages

| Concentration of this compound | Target Cytokine | Method of Analysis | Results | Reference |

| 2 µM | IL-1β | RT-qPCR | Statistically significant suppression of gene expression.[1] | [1] |

| 10 µM | IL-1β | RT-qPCR | Statistically significant suppression of gene expression.[1] | [1] |

| 2 µM | IL-6 | RT-qPCR | Statistically significant suppression of gene expression.[1] | |

| 10 µM | IL-6 | RT-qPCR | Statistically significant suppression of gene expression. |

Table 2: Effect of this compound Pre-treatment on LPS-Induced Inflammatory Markers in Rat Hepatocytes

| Treatment | Target Marker | Method of Analysis | Results | Reference |

| This compound pre-treatment | TNF-α | Western Blot | Attenuated upregulation. | |

| This compound pre-treatment | IL-6 | Not Specified | Attenuated upregulation. | |

| This compound pre-treatment | p65 nuclear translocation | Immunofluorescence | Inhibited translocation. | |

| This compound pre-treatment | phospho-p65 expression | Western Blot | Inhibited expression. |

Signaling Pathways

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.

References

The Emerging Role of 9-PAHSA in Insulin Signaling and Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-palmitic acid, 9-hydroxy stearic acid (9-PAHSA) is an endogenous lipid molecule that has garnered significant attention for its potential therapeutic effects in metabolic diseases. As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, 9-PAHSA has been shown to play a crucial role in modulating insulin signaling and glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of 9-PAHSA's mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic regulation and explore novel therapeutic avenues for type 2 diabetes and related disorders.

Introduction

The prevalence of insulin resistance and type 2 diabetes is a growing global health concern, necessitating the discovery of novel therapeutic agents. Endogenous lipids have emerged as key regulators of metabolic processes. Among these, the FAHFA family, and specifically 9-PAHSA, has shown promising anti-diabetic and anti-inflammatory properties.[1] Levels of PAHSAs are found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[1][2] Administration of 9-PAHSA in animal models has been demonstrated to improve glucose tolerance, enhance insulin secretion, and reduce inflammation in adipose tissue.[1] This guide delves into the molecular mechanisms underpinning these beneficial effects, focusing on its interaction with key cellular signaling pathways.

Quantitative Data on the Effects of 9-PAHSA

The following tables summarize the key quantitative findings from various studies investigating the effects of 9-PAHSA on metabolic parameters.

Table 1: In Vivo Effects of Chronic 9-PAHSA Treatment in Mice

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Serum 9-PAHSA Levels | Chow-fed mice | 2 months treatment | ~2-fold increase compared to vehicle | [2] |

| HFD-fed mice | 4.5 months treatment (12mg/kg) | ~2-fold increase in serum and liver | ||

| Insulin Secretion | Chow-fed mice | Chronic treatment | 40% enhancement in glucose-stimulated insulin secretion | |

| GLP-1 Secretion | Chow-fed mice | Chronic treatment | 225% enhancement in glucose-stimulated GLP-1 secretion | |

| Endogenous Glucose Production (EGP) | Chow-fed mice | Acute 9-PAHSA infusion | 48% reduction in CREB phosphorylation in the liver | |

| Chow-fed mice | Acute 9-PAHSA infusion | 66% decrease in G6pc1 mRNA expression | ||

| Chow-fed mice | Acute 9-PAHSA infusion | 32% decrease in Pck1 mRNA expression | ||

| HFD-fed mice | Acute 9-PAHSA infusion | 76% decrease in G6pc1 mRNA levels | ||

| Fasting Blood Glucose | HFD-fed DACI mice | 4 weeks of S9P supplementation | Significant improvement in fasting glucose values | |

| Glucose Tolerance | HFD-fed DACI mice | S9P intervention | Significant improvement in glucose tolerance | |

| Insulin Sensitivity | HFD-fed DACI mice | S9P intervention | Significant improvement in insulin sensitivity |

Table 2: In Vitro Effects of 9-PAHSA

| Parameter | Cell Line/Tissue | Treatment Details | Key Findings | Reference |

| GLP-1 Secretion | STC-1 cells | 5- and 9-PAHSA treatment | 1.5 to 2-fold augmentation | |

| Cytokine Expression | RAW 264.7 macrophages | 2 and 10 µM 9-POHSA and 9-OAHSA | Suppression of LPS-stimulated IL-1β and IL-6 gene expression | |

| PI3K/Akt Pathway | SH-SY5Y cells in diabetic environment | S-9-PAHSA treatment | Slight restoration of PI3K and Akt phosphorylation |

Core Signaling Pathways of 9-PAHSA

9-PAHSA exerts its effects through a multi-pronged mechanism involving the activation of G-protein coupled receptors, modulation of incretin hormone secretion, and direct effects on insulin signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation

9-PAHSA has been identified as a ligand for G-protein coupled receptor 120 (GPR120) and GPR40.

-

GPR120: Activation of GPR120 by 9-PAHSA in adipocytes enhances insulin-stimulated glucose uptake. This signaling pathway is also linked to the anti-inflammatory effects of 9-PAHSA, where it inhibits the LPS/NF-κB pathway.

-

GPR40: PAHSAs are selective agonists for GPR40, leading to an increase in Ca2+ flux. The beneficial effects of PAHSAs on glucose tolerance and insulin sensitivity are reversed by blocking GPR40.

Stimulation of GLP-1 and Insulin Secretion

A key mechanism by which 9-PAHSA improves glucose homeostasis is through the potentiation of glucagon-like peptide-1 (GLP-1) and insulin secretion. In vivo studies have shown that chronic administration of 9-PAHSA significantly enhances glucose-stimulated insulin and GLP-1 secretion. While the augmentation of GLP-1 secretion appears to be independent of GPR40, the enhanced insulin secretion is mediated, at least in part, by GPR40 activation on pancreatic β-cells.

Enhancement of Insulin Signaling and GLUT4 Translocation

9-PAHSA has been shown to potentiate insulin-stimulated glucose uptake in adipocytes. This is achieved through the enhancement of the canonical insulin signaling pathway, leading to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. The S-enantiomer of 9-PAHSA (S-9-PAHSA) appears to be more potent in this regard. Studies suggest that S-9-PAHSA can restore the phosphorylation of key signaling molecules like PI3K and Akt in a diabetic environment.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

In Vivo Animal Studies

-

Animal Models: Male C57BL/6 mice are commonly used. High-fat diet (HFD)-induced obesity and insulin resistance are established by feeding mice a diet with 45% or 60% of calories from fat for a specified period (e.g., 15-18 weeks). For diabetic models, a combination of HFD and a low dose of streptozotocin (STZ) can be used.

-

9-PAHSA Administration:

-

Chronic Delivery: Subcutaneous osmotic minipumps are used for continuous delivery of 9-PAHSA over several weeks or months. A typical vehicle for this is a solution of 50% PEG-400, 0.5% Tween-80, and 49.5% distilled water. Dosages can range from 2mg/kg for chow-fed mice to 12mg/kg for HFD-fed mice.

-

Acute Delivery: For acute studies, 9-PAHSA can be administered via oral gavage.

-

-

Metabolic Assessments:

-

Oral Glucose Tolerance Test (OGTT): After a fasting period (e.g., 5 hours), mice are given an oral gavage of glucose (1 g/kg). Blood glucose levels are measured at baseline (0 min) and at various time points post-gavage (e.g., 15, 30, 60, 90, 120 min).

-

Insulin Tolerance Test (ITT): Following a similar fasting period, mice are injected intraperitoneally with insulin (e.g., 0.5–0.7 IU/kg). Blood glucose is monitored over a 2-hour period.

-

Glucose-Stimulated Insulin and GLP-1 Secretion: Blood samples are collected at baseline and 5 minutes after a glucose gavage to measure insulin and GLP-1 levels using ELISA.

-

-

Antagonist Studies: To investigate receptor involvement, antagonists such as the GPR40 antagonist DC260126 (5mg/kg, i.p.) or the GLP-1R antagonist Exendin(9-39) (5μ g/mouse , i.p.) can be administered prior to OGTT or ITT.

In Vitro Cell-Based Assays

-

Cell Lines:

-

Enteroendocrine Cells: STC-1 cells are a common model for studying GLP-1 secretion.

-

Adipocytes: 3T3-L1 adipocytes are used for investigating insulin-stimulated glucose uptake and GLUT4 translocation.

-

Macrophages: RAW 264.7 cells are employed to assess anti-inflammatory effects.

-

Pancreatic β-cells: MIN6 cells and primary human islets are used for insulin secretion assays.

-

Neuronal Cells: SH-SY5Y cells can be used to study the effects on PI3K/Akt signaling in a diabetic environment.

-

-

GLP-1 Secretion Assay: STC-1 cells are cultured and then stimulated with 9-PAHSA. The supernatant is collected, and GLP-1 levels are quantified using an ELISA kit.

-

Glucose Uptake Assay: Differentiated 3T3-L1 adipocytes are treated with 9-PAHSA, followed by insulin stimulation. The uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) is then measured.

-

Western Blotting: To analyze protein expression and phosphorylation, cells are lysed, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect proteins of interest, such as phosphorylated Akt (p-Akt), total Akt, PI3K, and GLUT4.

-

Gene Expression Analysis: RNA is extracted from cells or tissues, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of target genes (e.g., IL-1β, IL-6, G6pc1, Pck1).

Conclusion and Future Directions

9-PAHSA is a promising endogenous lipid with significant potential for the treatment of metabolic disorders. Its multifaceted mechanism of action, involving the activation of GPCRs, enhancement of incretin and insulin secretion, and potentiation of insulin signaling, makes it an attractive therapeutic candidate. The data presented in this guide highlight the consistent and robust effects of 9-PAHSA in improving glucose metabolism and reducing inflammation.

Future research should focus on several key areas:

-

Human Studies: While animal studies are promising, clinical trials in humans are necessary to validate the efficacy and safety of 9-PAHSA.

-

Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of 9-PAHSA is crucial for optimizing its therapeutic delivery.

-

Structure-Activity Relationship: Further investigation into the structure-activity relationships of different FAHFA isomers could lead to the development of more potent and selective analogs.

-

Long-term Effects: The long-term consequences of chronic 9-PAHSA administration on various tissues and organs need to be elucidated.

References

The Cellular Landscape of 9-POHSA: A Technical Guide to its Targets and Receptors

For Immediate Release

Shanghai, China – November 29, 2025 – As research into the therapeutic potential of fatty acid esters of hydroxy fatty acids (FAHFAs) intensifies, a comprehensive understanding of their cellular mechanisms is paramount. This technical guide delves into the known cellular targets and receptors of 9-palmitoleoyl-oxy-hydroxy-stearic acid (9-POHSA), a significant member of the FAHFA family. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the current state of knowledge, including quantitative data, detailed experimental protocols, and visualized signaling pathways.

Core Cellular Targets and Receptor Interactions

While extensive research has been conducted on the broader FAHFA class, particularly on the closely related 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), direct quantitative data on this compound's receptor affinity and potency remains an area of active investigation. However, based on the activities of structurally similar FAHFAs and emerging studies on this compound itself, the primary cellular targets are believed to be G-protein coupled receptors (GPCRs) and potentially nuclear receptors.

G-Protein Coupled Receptors (GPCRs): GPR120 and GPR40

The FAHFA family, including 9-PAHSA, has been shown to exert anti-diabetic and anti-inflammatory effects through the activation of GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) and GPR40 (FFAR1).[1] These receptors are key sensors of long-chain fatty acids and play crucial roles in metabolism and inflammation.[2] It is strongly suggested that this compound also signals through these receptors. Activation of GPR120 by other FAHFAs has been shown to stimulate insulin-sensitizing and potent anti-inflammatory effects.[2] Similarly, GPR40 activation by PAHSAs has been demonstrated to augment glucose-stimulated insulin secretion.[3]

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

While direct binding of this compound to PPARs has not been definitively established, other oxidized fatty acids have been identified as potent agonists of PPARγ.[4] Given the structural similarities and the established role of PPARs in regulating lipid metabolism and inflammation, they remain a potential, albeit less characterized, target for this compound.

Quantitative Data on Receptor Activation

Direct quantitative data such as EC50 and Ki values for this compound are not yet widely published. The following table summarizes available data for the closely related 9-PAHSA and other relevant ligands to provide a comparative context for researchers.

| Compound/Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| 9-PAHSA | GPR40 | Calcium Flux | - | Increased Ca2+ flux | |

| 9-PAHSA | GPR120 | Glucose Uptake | - | Enhanced insulin-stimulated glucose uptake | |

| GW9508 (Agonist) | GPR40 | Calcium Mobilization | EC50 | 19 ± 0.37 nM | |

| GW9508 (Agonist) | GPR120 | TGFα-shedding | IC50 | 41.7 µM | |

| α-Linolenic acid | GPR120 | TGFα-shedding | IC50 | 31.0 µM | |

| This compound | GPR120 | Not Reported | EC50/Ki | Not Reported | - |

| This compound | GPR40 | Not Reported | EC50/Ki | Not Reported | - |

| This compound | PPARs | Not Reported | EC50/Ki | Not Reported | - |

Signaling Pathways of this compound

Anti-Inflammatory Signaling via NF-κB Inhibition

A key established mechanism of this compound is its anti-inflammatory action through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB. This, in turn, attenuates the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols

1. Calcium Mobilization Assay for GPR120/GPR40 Activation

This protocol is designed to measure the activation of Gq-coupled receptors like GPR120 and GPR40 by detecting changes in intracellular calcium levels.

a. Cell Culture and Plating:

-

Culture HEK293T cells transiently co-transfected with the receptor of interest (e.g., human GPR120) and a promiscuous Gα16 subunit.

-

Seed the transfected cells in 96-well black-walled, clear-bottom plates coated with fibronectin and allow them to adhere overnight.

b. Dye Loading:

-

Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with HEPES and probenecid).

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

c. Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Utilize an automated liquid handling system (e.g., FlexStation) to add the compounds to the cell plate while simultaneously initiating fluorescence measurements.

d. Data Acquisition and Analysis:

-

Measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4.

-

Record data every second for approximately 100-120 seconds.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Plot the maximum fluorescence signal against the compound concentration to generate dose-response curves and calculate EC50 values.

2. Reporter Gene Assay for PPARα Activation

This assay measures the ability of a compound to activate PPARα, leading to the expression of a reporter gene (e.g., luciferase).

a. Cell Culture and Transfection:

-

Use a suitable cell line, such as HepG2, that is engineered to express human PPARα.

-

Co-transfect the cells with a PPARα expression vector, an RXRα expression vector (as PPARs form heterodimers with RXR), a PPRE (Peroxisome Proliferator Response Element)-driven firefly luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.

b. Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound or a known PPARα agonist (e.g., GW7647) for 24-48 hours.

c. Luciferase Assay:

-

After the incubation period, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and appropriate luciferase assay reagents.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration to determine the dose-dependent activation of PPARα and calculate EC50 values.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases. While its anti-inflammatory mechanism involving the inhibition of the NF-κB pathway is becoming clearer, further research is required to definitively identify and quantify its interactions with specific cellular receptors such as GPR120, GPR40, and PPARs. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the cellular and molecular mechanisms of this compound and other FAHFAs, ultimately paving the way for the development of novel therapeutics.

References

- 1. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

9-POHSA: A Potential Biomarker for Metabolic Syndrome - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Emerging research has identified a class of endogenous lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), as key regulators of metabolic homeostasis and inflammation. Within this class, 9-palmitoleoyl-oxy-10-hydroxy-stearic acid (9-POHSA) has garnered significant attention for its potential as a biomarker and therapeutic agent in the context of metabolic syndrome. This technical guide provides an in-depth overview of the core science surrounding this compound, including its biological functions, underlying signaling pathways, and the methodologies for its study.

This compound and its Link to Metabolic Syndrome

This compound is an endogenous lipid consisting of palmitoleic acid esterified to the 9th position of hydroxy stearic acid.[1][2] Studies have demonstrated that FAHFAs, including this compound, possess potent anti-diabetic and anti-inflammatory properties.[2] While direct quantitative data on this compound levels in a formally defined metabolic syndrome cohort is limited, compelling evidence from studies on related conditions like obesity, insulin resistance, and inflammation suggests a protective role for this lipid.

Key observations linking this compound to metabolic health include:

-

Improved Glucose Homeostasis: FAHFAs have been shown to improve glucose tolerance and stimulate insulin secretion.[2] Levels of POHSA are notably elevated in the serum of glucose-tolerant mice that overexpress the GLUT4 glucose transporter in adipose tissue, suggesting a role in enhanced insulin sensitivity.[2]

-

Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has demonstrated significant anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. This is primarily achieved through the inhibition of the NF-κB signaling pathway.

-

GPR120 Activation: this compound and other FAHFAs are endogenous ligands for the G-protein coupled receptor 120 (GPR120). GPR120 is highly expressed in adipose tissue and macrophages and plays a critical role in regulating glucose metabolism and inflammation.

Quantitative Data Summary

While direct comparisons of this compound levels in human metabolic syndrome patients versus healthy controls are not yet widely available in the literature, data from related studies on FAHFAs and obesity provide valuable insights.

| Cohort/Model | Analyte(s) | Key Findings | Reference |

| Severely obese patients vs. non-obese controls | Total FAHFAs (including PAHSAs, 9-OAHSA) | Obese patients had significantly lower total FAHFA levels compared to non-obese controls. | |

| Obese patients with and without type 2 diabetes | Various FAHFAs | No significant difference in FAHFA levels was detected between obese individuals with and without type 2 diabetes. | |

| Healthy human subjects | This compound, 9-OAHSA | This compound and 9-OAHSA were identified as two of the major endogenous FAHFAs in healthy human circulation. | |

| Glucose-tolerant AG4OX mice (overexpress GLUT4 in adipose tissue) | POHSA | POHSA levels were significantly elevated in the serum of these insulin-sensitive mice. |

Signaling Pathways of this compound

The biological effects of this compound are primarily mediated through the activation of GPR120 and the subsequent modulation of downstream signaling cascades.

GPR120-Mediated Anti-inflammatory Signaling

This compound and Insulin Signaling

Experimental Protocols

Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol is adapted from established methods for FAHFA analysis.

1. Sample Preparation and Lipid Extraction:

-

To 200 µL of serum or plasma, add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound or a related FAHFA).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/PBS.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Reconstitute the dried lipid extract in a non-polar solvent (e.g., hexane).

-

Apply the sample to a silica SPE cartridge pre-conditioned with the same solvent.

-

Wash the cartridge with a low-polarity solvent mixture (e.g., hexane:ethyl acetate) to elute neutral lipids.

-

Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

-

Dry the FAHFA fraction under nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the purified FAHFA fraction in an appropriate solvent for reverse-phase chromatography (e.g., methanol).

-

Inject the sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid or ammonium acetate to improve ionization.

-

Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard for quantification.

In Vitro Anti-inflammatory Assay

This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on macrophages.

1. Cell Culture and Seeding:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight.

2. Treatment:

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. Include a control group with no LPS stimulation.

3. Incubation:

-

Incubate the cells for a period sufficient to allow for cytokine production or gene expression changes (e.g., 6-24 hours).

4. Endpoint Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of pro-inflammatory genes.

-

NF-κB Activation: Analyze the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions.

Conclusion and Future Directions

This compound is a promising lipid mediator with demonstrated anti-inflammatory and insulin-sensitizing properties, positioning it as a strong candidate for a biomarker and therapeutic target in metabolic syndrome. Its mechanism of action, primarily through the GPR120 receptor, provides a clear rationale for its beneficial metabolic effects.

However, a critical gap in the current research is the lack of large-scale clinical studies that specifically quantify this compound levels in well-defined metabolic syndrome cohorts compared to healthy controls. Future research should focus on:

-

Clinical Validation: Conducting robust clinical studies to establish the correlation between circulating this compound levels and the diagnostic criteria of metabolic syndrome.

-

Mechanistic Elucidation: Further dissecting the downstream signaling pathways of this compound in various metabolically active tissues, such as adipose tissue, liver, and skeletal muscle.

-

Therapeutic Development: Exploring the therapeutic potential of this compound and its stable analogs for the treatment and prevention of metabolic syndrome and its associated complications.

The continued investigation of this compound holds significant promise for advancing our understanding and management of metabolic syndrome.

References

understanding the anti-diabetic effects of 9-Pohsa

An In-depth Technical Guide on the Anti-Diabetic Effects of 9-Hydroxy Fatty Acid Esters (9-OH-FAEs)

This guide provides a comprehensive overview of the anti-diabetic properties of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), with a specific focus on 9-hydroxylated species such as 9-PAHSA (palmitic acid-9-hydroxy-stearic acid) and 9-POHSA (palmitoleic acid-9-hydroxy-stearic acid). These lipids have emerged as promising therapeutic candidates for type 2 diabetes due to their beneficial effects on glucose homeostasis and inflammation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.

Introduction to 9-Hydroxy Fatty Acid Esters

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids discovered to have significant anti-diabetic and anti-inflammatory effects.[1] Within this class, isomers are distinguished by the position of the ester bond on the hydroxy fatty acid backbone. Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) is one of the most abundant and well-studied of these isomers. Levels of PAHSAs have been found to be reduced in the adipose tissue and serum of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity. Another related compound, this compound, which consists of palmitoleic acid esterified to the 9-position of hydroxy stearic acid, has also been identified and is found at elevated levels in the serum of glucose-tolerant mice.

Quantitative Data on Anti-Diabetic Effects

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the anti-diabetic effects of 9-PAHSA.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Homeostasis in Mice

| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |

| Glucose Tolerance | High-Fat Diet (HFD)-fed | Acute oral gavage of 9-PAHSA | Improved glucose tolerance and reduced area under the glucose excursion curve. | |

| Basal Glycemia | High-Fat Diet (HFD)-fed | Acute oral gavage of 9-PAHSA | Lowered basal glycemia 30 minutes after administration. | |

| Insulin Sensitivity | High-Fat Diet (HFD)-fed | Chronic 9-PAHSA treatment (15-18 weeks) via subcutaneous minipumps | Improved insulin sensitivity. Lowered glycemia at 5 minutes post-glucose with similar insulin levels, suggesting enhanced insulin sensitivity. | |

| Serum 9-PAHSA Levels | High-Fat Diet (HFD)-fed | Chronic 9-PAHSA treatment | ~2-fold increase in serum and liver. | |

| Islet Mass | High-Fat Diet (HFD)-fed | Chronic 9-PAHSA treatment | Prevented the increase in islet mass seen in vehicle-treated HFD mice. | |

| Cognitive Dysfunction | Diabetic Mice | Administration of 9-PAHSA | Improved diabetes-related cognitive impairment. |

Table 2: In Vitro and Mechanistic Data for PAHSAs

| Assay | System | Treatment | Outcome | Reference |

| Insulin Secretion | Human islets | 9-PAHSA | Augments glucose-stimulated insulin secretion (GSIS). | |

| GLP-1 Secretion | Enteroendocrine cells | PAHSAs | Directly enhance GLP-1 secretion. | |

| Glucose Uptake | 3T3-L1 adipocytes | PAHSAs | Potentiate insulin-stimulated glucose uptake and GLUT4 translocation. | |

| Receptor Activation | GPR120 | PAHSAs | Signal through GPR120 to enhance insulin-stimulated glucose uptake in adipocytes. | |

| Receptor Activation | GPR40 | 5- and 9-PAHSA | Activate GPR40, which is involved in their beneficial effects on glucose homeostasis. Inhibition of GPR40 reverses these benefits. | |

| Anti-inflammatory Effects | RAW 264.7 macrophages | This compound and 9-OAHSA (2 and 10 µM) | Suppressed LPS-stimulated IL-1β and IL-6 gene expression. |

Note: Some studies have reported conflicting results, with one study finding that acute and repeated treatment with 5-PAHSA or 9-PAHSA did not significantly improve the metabolic status in diet-induced obese mice. Methodological differences may account for these discrepancies.

Signaling Pathways

The anti-diabetic effects of 9-PAHSA and related lipids are mediated through specific signaling pathways, primarily involving G protein-coupled receptors.

GPR120 Signaling in Adipocytes

In adipocytes, PAHSAs have been shown to signal through GPR120 to enhance insulin-stimulated glucose uptake.

Caption: GPR120-mediated potentiation of insulin signaling by 9-PAHSA in adipocytes.

GPR40 Signaling and Incretin Effect

PAHSAs, including 9-PAHSA, activate GPR40, which contributes to their beneficial effects on glucose tolerance and insulin sensitivity. This pathway is also linked to the stimulation of GLP-1 and insulin secretion.

Caption: 9-PAHSA stimulates GLP-1 and insulin secretion via GPR40 activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Oral Glucose Tolerance Test (OGTT)

-

Animal Model: High-fat diet (HFD)-fed mice (e.g., on HFD for 42-52 weeks).

-

Acclimation and Fasting: Mice are fasted for 4.5 hours prior to the experiment.

-

Compound Administration: Mice are administered 9-PAHSA or vehicle control via oral gavage.

-

Glucose Challenge: 30 minutes after gavage, an oral glucose load is administered.

-

Blood Sampling: Blood glucose levels are measured at baseline (prior to gavage), at 0 minutes (prior to glucose load), and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Data Analysis: The area under the curve (AUC) for glucose excursion is calculated to assess glucose tolerance.

Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

System: Isolated human or mouse pancreatic islets.

-

Islet Culture: Islets are cultured in appropriate media.

-

Pre-incubation: Islets are pre-incubated in a low-glucose buffer.

-

Stimulation: Islets are then incubated in either low or high glucose buffer, with or without the addition of 9-PAHSA.

-

Supernatant Collection: After the stimulation period, the supernatant is collected to measure secreted insulin.

-

Insulin Measurement: Insulin concentration is determined using methods such as ELISA.

-

Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets.

Conclusion

The available evidence strongly suggests that 9-hydroxy fatty acid esters, particularly 9-PAHSA, have significant anti-diabetic properties. These lipids improve glucose tolerance, enhance insulin sensitivity, and stimulate the secretion of key metabolic hormones like insulin and GLP-1. The mechanisms of action involve the activation of G protein-coupled receptors GPR120 and GPR40. While further research is needed to fully elucidate their therapeutic potential and address inconsistencies in the literature, 9-PAHSA and related molecules represent a promising new class of endogenous lipids for the development of novel treatments for type 2 diabetes and other metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary In Vitro Studies on 9-POHSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-palmitoleoyl-hydroxy-stearic acid (9-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. Emerging research has highlighted the therapeutic potential of FAHFAs, particularly their anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary in vitro studies on this compound, focusing on its anti-inflammatory effects, the underlying molecular mechanisms, and detailed experimental protocols to facilitate further research in this promising area. While this guide centers on this compound, data from its closely related and more extensively studied analog, 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), is also included to provide a more comprehensive understanding.

Data Presentation: Quantitative Effects of this compound and 9-PAHSA on Inflammatory Responses

The anti-inflammatory activity of this compound and its analog 9-PAHSA has been quantified in various in vitro models. The following tables summarize the key quantitative findings from these studies.

| Table 1: Effect of this compound on LPS-Induced Gene Expression in RAW 264.7 Macrophages | | :--- | :--- | :--- | | Concentration of this compound | Target Gene | Observed Effect | | 2 µM | IL-1β | Significant suppression of LPS-stimulated gene expression. | | 10 µM | IL-1β | Significant suppression of LPS-stimulated gene expression. | | 2 µM | IL-6 | Significant suppression of LPS-stimulated gene expression. | | 10 µM | IL-6 | Significant suppression of LPS-stimulated gene expression. |

| Table 2: Quantitative Anti-Inflammatory Effects of 9-PAHSA in In Vitro Models | | :--- | :--- | :--- | :--- | | Compound | Assay | Concentration | Effect | | 9-PAHSA | LPS-induced CXCL10 secretion | 10 µM | 2-fold reduction[1] | | | | 100 µM | 3.7-fold reduction[1] | | 9-PAHSA | CCL19-induced CD4+ T-cell migration | 10 µM | 27% decrease in migration[1] | | 9-PAHSA | GPR120 Agonism | IC50 = 19 µM | Agonist activity observed. |

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120) and the subsequent inhibition of the canonical pro-inflammatory NF-κB signaling pathway.

GPR120-Mediated Inhibition of NF-κB Signaling

Upon binding of this compound, GPR120 undergoes a conformational change, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then serves as a scaffold to sequester TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing its interaction with TAK1 (TGF-β-activated kinase 1). This disruption of the TAK1/TAB1 complex inhibits the downstream phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those encoding for TNF-α, IL-1β, and IL-6.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following are representative protocols for key in vitro experiments.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a typical experiment to assess the ability of this compound to suppress lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.

a. Cell Culture:

-

Cell Line: RAW 264.7 murine macrophage-like cells.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be passaged when they reach 80-90% confluency.

b. Treatment and Stimulation:

-

Seed RAW 264.7 cells in 24-well plates at a density of approximately 2.5 x 10^5 cells per well and allow them to adhere overnight.

-

Pre-treat the cells for 1-2 hours with varying concentrations of this compound (e.g., 2 µM and 10 µM) or a vehicle control (such as DMSO or ethanol).

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group that is not treated with LPS.

c. Quantification of Inflammatory Markers:

-

Gene Expression (RT-qPCR): After a 4-6 hour incubation with LPS, lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR using primers specific for IL-1β, IL-6, and TNF-α. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Protein Secretion (ELISA): After an 18-24 hour incubation with LPS, collect the cell culture supernatants. Quantify the concentration of secreted IL-1β, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is designed to assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

a. Sample Preparation:

-

Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them to separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit.

-

Determine the protein concentration of each fraction using a BCA protein assay.

b. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from the cytoplasmic and nuclear extracts onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the band intensities to determine the relative amounts of p65 in the cytoplasmic and nuclear fractions. Use loading controls such as GAPDH for the cytoplasmic fraction and Lamin B1 for the nuclear fraction to ensure equal protein loading.

Immunofluorescence for TNF-α Expression in Hepatocytes

This protocol allows for the visualization of TNF-α protein expression within cells.

a. Cell Preparation:

-

Culture Clone9 rat hepatocytes on glass coverslips in a 24-well plate.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

b. Fixation and Permeabilization:

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

c. Staining:

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against TNF-α overnight at 4°C.

-

Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

(Optional) Counterstain the nuclei with DAPI.

d. Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Conclusion

The preliminary in vitro data strongly suggest that this compound is a bioactive lipid with potent anti-inflammatory properties. Its mechanism of action appears to be mediated, at least in part, through the activation of GPR120 and subsequent inhibition of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other FAHFAs in inflammatory diseases. Future studies should focus on comprehensive dose-response analyses, elucidation of the complete signaling network, and validation of these in vitro findings in in vivo models of inflammation.

References

The Therapeutic Potential of 9-POHSA: An In-depth Technical Guide

An Exploratory Whitepaper for Researchers and Drug Development Professionals

Abstract

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential, particularly in the realms of metabolic and inflammatory diseases. Among these, 9-palmitoleic acid-hydroxy stearic acid (9-POHSA) has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic promise, with a focus on its anti-inflammatory and anti-diabetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its mechanism of action to support further research and development efforts.

Introduction to this compound

This compound, with the full chemical name 9-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid, is a member of the FAHFA lipid family.[1] These lipids are characterized by a fatty acid esterified to a hydroxy fatty acid. In the case of this compound, palmitoleic acid is esterified at the 9th position of a hydroxy stearic acid backbone.[1][2][3]

FAHFAs, including this compound, are gaining attention for their potential roles in metabolic regulation and inflammation.[4] Studies have shown that levels of certain FAHFAs are altered in states of insulin resistance, suggesting their involvement in metabolic homeostasis. The therapeutic potential of this compound is primarily linked to its anti-inflammatory and anti-diabetic effects, which are thought to be mediated through the activation of G-protein coupled receptors and subsequent modulation of intracellular signaling cascades.

Therapeutic Potential and Mechanism of Action

Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in preclinical studies. Its primary mechanism of action in this context involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

In vitro studies using RAW 264.7 murine macrophages have shown that this compound can suppress the lipopolysaccharide (LPS)-induced gene expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). Furthermore, in Clone9 rat hepatocytes, pretreatment with this compound has been shown to inhibit the LPS-induced nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation. This inhibitory action on the NF-κB pathway leads to a downstream reduction in the production of inflammatory mediators.

The anti-inflammatory effects of FAHFAs are often mediated by the G-protein coupled receptor 120 (GPR120). Activation of GPR120 by ligands such as this compound is believed to initiate a signaling cascade that interferes with the canonical NF-κB activation pathway.

Anti-Diabetic and Metabolic Effects

The potential of this compound in the management of type 2 diabetes and other metabolic disorders is an active area of investigation. As a member of the FAHFA family, it is suggested to play a role in improving glucose tolerance and stimulating insulin secretion. The closely related 9-PAHSA has been shown to improve glucose tolerance and stimulate glucagon-like peptide-1 (GLP-1) and insulin secretion in mouse models.

However, it is important to note that the effects of this compound on glucose metabolism may be context-dependent. One study reported that while other POHSA isomers increased glucose-stimulated insulin secretion (GSIS), this compound did not show this effect at high glucose concentrations. There are also conflicting reports regarding the efficacy of the broader PAHSA class in improving glucose control in mice, indicating a need for further research to clarify the specific roles of different FAHFA isomers.

The metabolic benefits of FAHFAs like this compound are also linked to their activation of GPR120, which can enhance insulin-stimulated glucose uptake in adipocytes.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the closely related 9-PAHSA to provide a reference for their biological activity. It is important to note that specific IC50 and EC50 values for this compound are limited in the current literature, and data from 9-PAHSA is often used as a surrogate to estimate potency.

| Compound | Assay | Cell Line/Model | Parameter | Value | Reference |

| This compound | Anti-inflammatory | RAW 264.7 macrophages | Effective Concentration | 2 and 10 µM | |

| 9-PAHSA | Anti-inflammatory | Human Cellular Model | CXCL10 Secretion | 2-fold reduction at 10 µM | |

| 9-PAHSA | Anti-inflammatory | Human Cellular Model | CXCL10 Secretion | 3.7-fold reduction at 100 µM | |

| 9-PAHSA | GPR120 Activation | HEK293T cells | IC50 | 19 µM |

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| 9-PAHSA | db/db mice | 50 mg/kg, oral gavage, 4 weeks | Reduced blood glucose, ameliorated cardiovascular complications | |

| 9-PAHSA | High-fat diet-fed mice | Single oral dose | Improved glucose tolerance | |

| 9-PAHSA | High-fat diet-fed mice | 30-45 mg/kg, oral gavage, 3 days | Reduced adipose tissue inflammation |

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a general method to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in 24-well plates at a density that allows for confluence after overnight incubation.

2. Treatment with this compound:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 2 µM and 10 µM) or vehicle control.

-

Pre-incubate the cells with this compound for 1 to 4 hours.

3. LPS Stimulation:

-

After the pre-incubation period, add lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.

-

Incubate the cells for an additional 20-24 hours.

4. Measurement of Inflammatory Markers:

-

For Gene Expression Analysis (RT-qPCR):

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (RT-qPCR) using primers specific for target genes (e.g., Il1b, Il6, Tnf) and a housekeeping gene for normalization.

-

-

For Cytokine Secretion Analysis (ELISA):

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.

-

Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol outlines a method to visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

1. Cell Culture and Treatment:

-

Culture Clone9 rat hepatocytes or another suitable cell line on glass coverslips in a multi-well plate.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a time course (e.g., 0, 15, 30, 60 minutes) to induce p65 translocation.

2. Immunofluorescent Staining:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum).

-

Incubate the cells with a primary antibody against NF-κB p65.

-

Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

3. Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells per condition.

Signaling Pathways and Experimental Workflows

GPR120-Mediated Anti-Inflammatory Signaling of this compound